

Illuminating Cellular Pathways: Fluorescent Labeling of HIV-1 Tat (48-60)

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Compound of Interest

Compound Name: *Hiv-1 tat (48-60)*

Cat. No.: *B15566366*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Tat protein possesses a remarkable ability to translocate across cellular membranes, a property attributed to a short, basic amino acid sequence spanning residues 48-60 (GRKKRRQRRRPPQ).^{[1][2][3][4]} This cell-penetrating peptide (CPP) has been widely exploited as a vector for the intracellular delivery of various macromolecular cargo, including proteins, nucleic acids, and nanoparticles.^[1] Fluorescent labeling of the Tat (48-60) peptide is an indispensable tool for visualizing and quantifying its cellular uptake, elucidating its trafficking pathways, and assessing the delivery efficiency of conjugated therapeutics. These application notes provide detailed protocols for the fluorescent labeling of **HIV-1 Tat (48-60)**, methods for characterization, and workflows for studying its cellular dynamics.

Selecting a Fluorescent Dye

The choice of fluorescent dye is critical and depends on the specific application, including the instrumentation available for detection and the potential for multiplexing with other fluorescent probes. Key considerations include the dye's excitation and emission spectra, brightness (quantum yield and extinction coefficient), photostability, pH sensitivity, and solubility. Commonly used fluorescent dyes for peptide labeling are summarized in Table 1.

Table 1: Properties of Common Fluorescent Dyes for Peptide Labeling

Fluorescent Dye	Excitation (nm)	Emission (nm)	Molecular Weight (Da)	Reactive Group	Key Features
Fluorescein Isothiocyanate (FITC)	~494	~518	389.38	Isothiocyanate	Cost-effective, bright green fluorescence, but pH sensitive and prone to photobleaching.
Tetramethylrhodamine (TAMRA)	~557	~583	430.47	NHS Ester	Bright orange-red fluorescence, relatively photostable, often used in FRET studies.
Cyanine 3 (Cy3)	~550	~570	~767	NHS Ester	Bright orange fluorescence, good photostability, suitable for multiplexing.
Cyanine 5 (Cy5)	~650	~670	~792	NHS Ester	Far-red fluorescence, minimizes cellular autofluorescence, good for in vivo imaging.

Alexa Fluor™ 488	~495	~519	~643	NHS Ester	Bright green fluorescence, highly photostable, and pH insensitive.
Alexa Fluor™ 647	~650	~668	~1250	NHS Ester	Bright far-red fluorescence, excellent photostability, ideal for confocal microscopy.
BODIPY™ FL	~503	~512	~292	NHS Ester	Sharp emission peak, high quantum yield, less sensitive to environmental changes.

Experimental Protocols

Protocol 1: Labeling of HIV-1 Tat (48-60) with FITC

This protocol describes the labeling of the N-terminus or a lysine residue of the Tat (48-60) peptide with Fluorescein Isothiocyanate (FITC). The isothiocyanate group of FITC reacts with primary amines to form a stable thiourea bond.

Materials:

- **HIV-1 Tat (48-60)** peptide (purity >95%)
- Fluorescein isothiocyanate (FITC)

- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4
- Trifluoroacetic acid (TFA) (for HPLC)
- Acetonitrile (ACN) (for HPLC)

Procedure:

- Peptide Preparation: Dissolve the **HIV-1 Tat (48-60)** peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
- FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
- Labeling Reaction: Add the FITC solution to the peptide solution at a molar ratio of 1.5:1 to 3:1 (FITC:peptide). Mix gently and incubate for 2-4 hours at room temperature in the dark.
- Purification:
 - Equilibrate a size-exclusion chromatography column with PBS (pH 7.4).
 - Apply the reaction mixture to the column to separate the labeled peptide from unreacted FITC.
 - Alternatively, for higher purity, use reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization:
 - Mass Spectrometry: Confirm the successful conjugation by verifying the molecular weight of the labeled peptide (mass of peptide + mass of FITC).

- UV-Vis Spectroscopy: Determine the degree of labeling by measuring the absorbance at 280 nm (for the peptide) and 495 nm (for FITC).

Protocol 2: Labeling of HIV-1 Tat (48-60) with a CyDye™ NHS Ester

This protocol outlines the labeling of the Tat (48-60) peptide using a CyDye™ (e.g., Cy3 or Cy5) N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines to form a stable amide bond.

Materials:

- **HIV-1 Tat (48-60)** peptide (purity >95%)
- Cy3-NHS or Cy5-NHS ester
- Anhydrous DMSO
- 0.1 M Sodium Phosphate buffer (pH 7.5)
- Hydroxylamine solution (1.5 M, pH 8.5) (optional, for quenching)
- RP-HPLC system

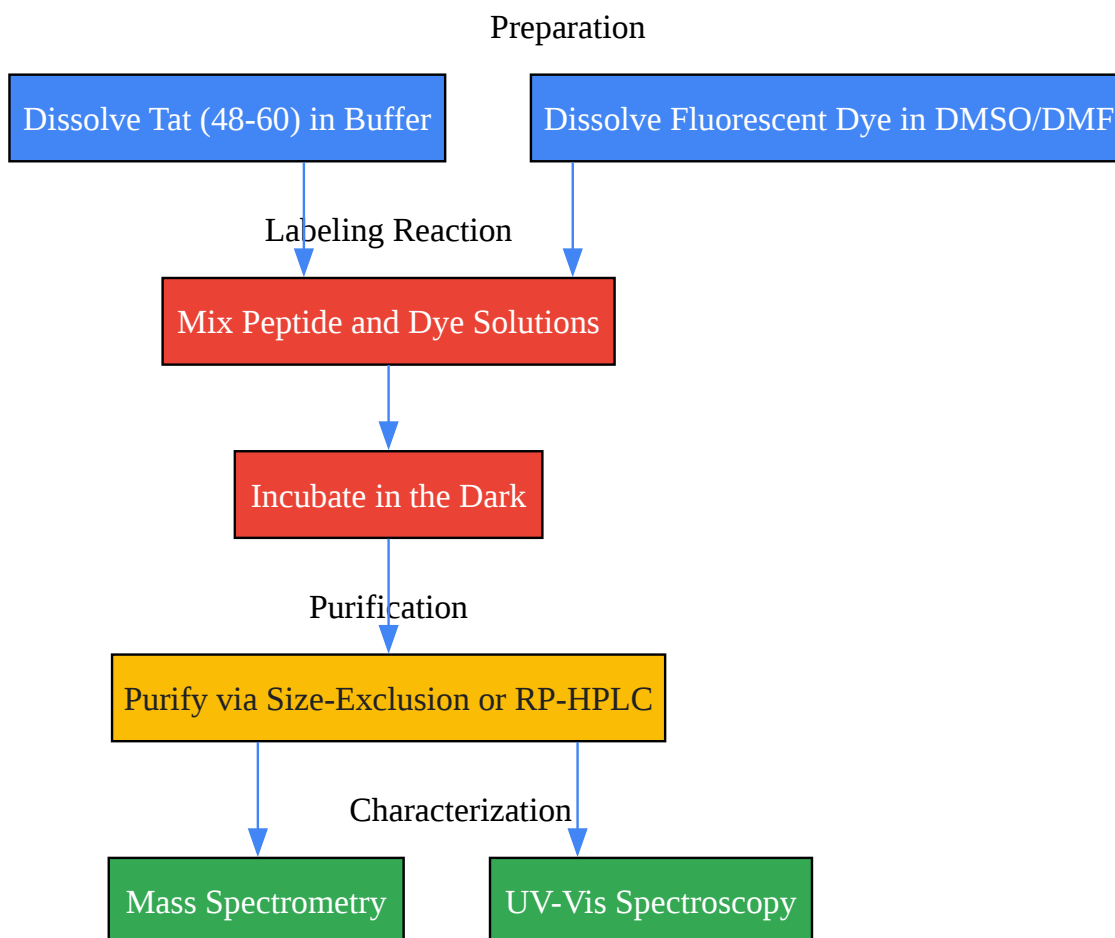
Procedure:

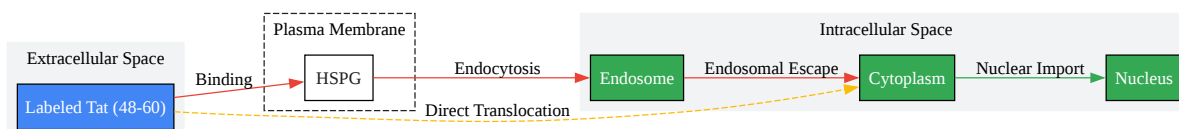
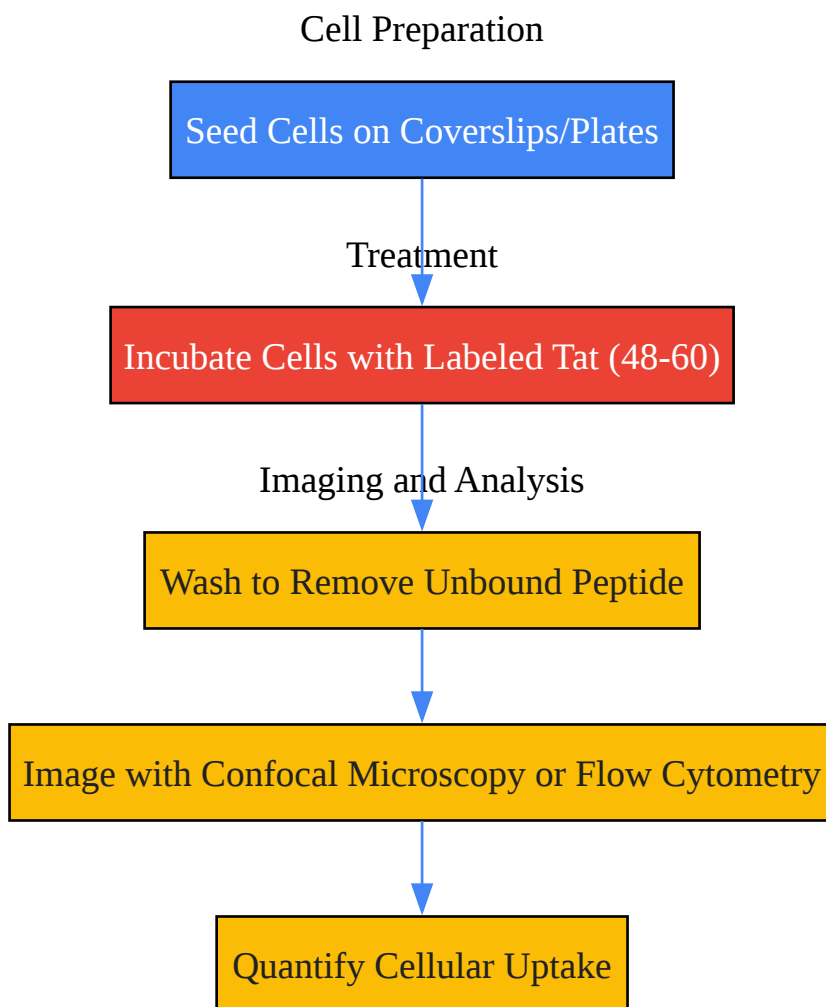
- **Peptide and Dye Preparation:** Dissolve the Tat (48-60) peptide in 0.1 M sodium phosphate buffer. Dissolve the CyDye™ NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
- **Labeling Reaction:** Add a 5-10 fold molar excess of the dissolved dye to the peptide solution. Keep the reaction volume small to maintain a high concentration of reactants.
- **Incubation:** Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.
- **Quenching (Optional):** Add hydroxylamine solution to quench the reaction by reacting with excess NHS ester.

- Purification: Purify the labeled peptide using RP-HPLC.
- Verification: Confirm successful labeling and purity by mass spectrometry and UV-Vis spectrophotometry.

Visualization of Experimental Workflows

Labeling and Purification Workflow





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